Molecular Weight Control vs. dppp
Ni(acac)₂/L1 and Ni(acac)₂/dppp were tested side‑by‑side in the KCTP of 7‑bromo‑9,9‑dialkylfluorenyl‑magnesium chloride at a catalyst loading of 1 mol%. The target ligand L1 afforded a number‑average molecular weight (Mₙ) of 58.7 kDa (PDI = 1.28, yield = 81%), while dppp delivered Mₙ = 62.2 kDa (PDI = 1.23, yield = 80%) [1]. The difference in Mₙ (–3.5 kDa, a 5.6% decrease) is small and both systems maintained well‑controlled chain‑growth behavior (PDI < 1.3) [1].
| Evidence Dimension | Number‑average molecular weight (Mₙ) at 1 mol% catalyst loading |
|---|---|
| Target Compound Data | Mₙ = 58.7 kDa, PDI = 1.28, Yield = 81% |
| Comparator Or Baseline | 1,3‑bis(diphenylphosphino)propane (dppp): Mₙ = 62.2 kDa, PDI = 1.23, Yield = 80% |
| Quantified Difference | ΔMₙ = –5.6% (3.5 kDa); ΔPDI = +0.05; ΔYield = +1 percentage point |
| Conditions | Ni(acac)₂/L (L = L1 or dppp) in THF, 0 °C, 1 h, [M₁]₀ = 0.05 mol L⁻¹, 1 equiv. LiCl [1] |
Why This Matters
Demonstrates that L1 is functionally equivalent to dppp at standard catalyst loadings, allowing users to substitute without sacrificing molecular weight or yield, while the slightly higher PDI (still well‑controlled) may be acceptable for most polymer applications.
- [1] Table S2 (Entry 5) and Table S1 (Entry 5), Supplementary Information to A. Sui et al., Polym. Chem., 2015, 6, 4819-4827, DOI: 10.1039/C5PY00610D View Source
